molecular formula C21H22N2O2S B296413 N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

Katalognummer B296413
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: NAGIFSMHNBZMAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 has been shown to have a unique mechanism of action that allows it to selectively target cancer cells while leaving normal cells unharmed.

Wirkmechanismus

N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has a unique mechanism of action that involves binding to the p53 tumor suppressor protein. The p53 protein plays a critical role in regulating cell growth and preventing the formation of cancer cells. When p53 is mutated or inactive, cancer cells are able to grow and multiply unchecked. N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide binds to the p53 protein and stabilizes it, allowing it to function properly and prevent the growth of cancer cells.
Biochemical and Physiological Effects
N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide for lab experiments is its selectivity for cancer cells. This allows researchers to study the effects of the compound on cancer cells without harming normal cells. In addition, N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has been shown to have a relatively low toxicity, making it a safe compound for use in lab experiments.
One limitation of N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide for lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells in culture. In addition, N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has a relatively short half-life, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for research on N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide. One potential avenue of research is the development of more potent analogs of the compound. Another potential direction is the investigation of the mechanisms by which N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide induces apoptosis and cell cycle arrest in cancer cells. In addition, further research is needed to determine the optimal dosing and administration protocols for N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide in vivo. Finally, the potential use of N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide in combination with other cancer therapies should be explored.

Synthesemethoden

The synthesis of N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide involves several steps, including the reaction of 2-phenylethylamine with thiourea to form 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. This compound is then reacted with 4-chlorobenzoyl chloride to form N-cyclopropyl-4-(4-chlorobenzoyl)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. Finally, the product is treated with sodium hydroxide to remove the chlorobenzoyl group and form N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells while leaving normal cells unharmed, making it a promising candidate for cancer therapy. In addition, N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has been shown to inhibit the growth of various types of cancer cells, including breast, colon, and prostate cancer cells.

Eigenschaften

Molekularformel

C21H22N2O2S

Molekulargewicht

366.5 g/mol

IUPAC-Name

N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

InChI

InChI=1S/C21H22N2O2S/c24-19-14-26-21(23(19)13-12-15-4-2-1-3-5-15)17-8-6-16(7-9-17)20(25)22-18-10-11-18/h1-9,18,21H,10-14H2,(H,22,25)

InChI-Schlüssel

NAGIFSMHNBZMAK-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CCC4=CC=CC=C4

Kanonische SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.